2-Azidoethan-1-amine hydrobromide

Description

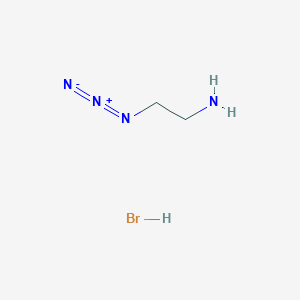

2-Azidoethan-1-amine hydrobromide (CAS 1147601-11-3) is a bifunctional compound featuring an azide group and a primary amine, stabilized as a hydrobromide salt. Its molecular formula is C₂H₇BrN₄, with a molecular weight of 167.01 g/mol . This compound is widely utilized in click chemistry for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages for bioconjugation, PROTAC synthesis, and drug discovery . It exists as a pale yellow or white solid and requires storage at -20°C for long-term stability .

Properties

Molecular Formula |

C2H7BrN4 |

|---|---|

Molecular Weight |

167.01 g/mol |

IUPAC Name |

2-azidoethanamine;hydrobromide |

InChI |

InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H |

InChI Key |

QOWBACCUYMWKBO-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=[N+]=[N-])N.Br |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Reaction

The most widely documented and straightforward method for preparing this compound involves the nucleophilic substitution of 2-bromoethan-1-amine hydrobromide with sodium azide. The reaction proceeds as follows:

- Starting material: 2-bromoethan-1-amine hydrobromide

- Reagent: Sodium azide (NaN3)

- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or water

- Conditions: Mild heating to facilitate substitution

$$

\text{2-bromoethan-1-amine hydrobromide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr}

$$

This method yields the azide compound with good efficiency and purity, suitable for further synthetic applications. The hydrobromide salt form stabilizes the amine functionality and facilitates handling.

Multi-Step Synthesis via Ethylamine

An alternative synthetic route, often used for the hydrochloride analog but adaptable to the hydrobromide salt, involves:

- Initial reaction of ethylamine with sodium azide under acidic conditions.

- Formation of 2-azidoethylamine intermediate.

- Subsequent treatment with hydrobromic acid to form the hydrobromide salt.

This multi-step process requires careful control of reaction conditions to avoid hazardous azide decomposition and to maximize yield.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Substitution (2-Bromoethan-1-amine + NaN3) | Multi-Step Ethylamine Route |

|---|---|---|

| Starting Materials | 2-bromoethan-1-amine hydrobromide, sodium azide | Ethylamine, sodium azide, hydrobromic acid |

| Reaction Type | Single-step nucleophilic substitution | Multi-step synthesis |

| Solvent | Polar aprotic solvents (e.g., DMF, water) | Acidic aqueous media |

| Reaction Conditions | Mild heating | Controlled acidic environment |

| Yield | High | Moderate to high, depending on optimization |

| Safety Considerations | Handling azides requires caution | Requires careful acid handling and azide safety |

| Product Purity | High | High, with purification steps |

Research Findings and Optimization

Reaction Optimization

- Solvent choice: Polar aprotic solvents improve nucleophilicity of azide ion and reaction rate.

- Temperature: Mild heating (~50–70 °C) optimizes substitution without decomposing azide.

- Stoichiometry: Slight excess of sodium azide ensures complete substitution.

- Purification: Crystallization of hydrobromide salt from suitable solvents (e.g., ethanol/water mixtures) enhances purity.

Analytical Data Supporting Preparation

- Molecular weight: 167.01 g/mol

- Molecular formula: C2H7BrN4

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- InChIKey: QOWBACCUYMWKBO-UHFFFAOYSA-N

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-bromoethan-1-amine hydrobromide, sodium azide | Single-step substitution | Mild heating, polar aprotic solvent | High yield, straightforward | Requires handling of azides |

| Multi-step synthesis from ethylamine | Ethylamine, sodium azide, hydrobromic acid | Multi-step synthesis | Acidic aqueous media, controlled temperature | Versatile, adaptable | More complex, requires acid handling |

Chemical Reactions Analysis

Types of Reactions

2-Azidoethan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as sodium borohydride.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium borohydride: Used for the reduction of the azide group to an amine.

Copper catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.

Organic solvents: Such as methanol and acetic acid, are commonly used as reaction media.

Major Products Formed

Amines: Formed through the reduction of the azide group.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

2-Azidoethan-1-amine hydrobromide is a chemical compound with applications in scientific research, particularly stemming from the reactivity of its azide group. The compound can participate in chemical reactions like cycloaddition and reduction to form new compounds, often producing nitrogen gas as a byproduct.

Scientific Research Applications

- Organic Synthesis this compound serves as a building block for synthesizing complex molecules.

- Bioconjugation The azide group facilitates the attachment of biomolecules to surfaces via click chemistry.

- Medicinal Chemistry It has uses in medicinal chemistry.

- Material Science It is used in preparing functional materials with specific properties.

- Preparation of Azidomethylamines It is used for the preparation of azidomethylamines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

- Drug Discovery and Polymer Chemistry It can be employed in the development of novel functionalized molecules with potential applications in drug discovery and polymer chemistry .

Reactions

this compound can undergo substitution, reduction, and cycloaddition reactions.

- Substitution Reactions The azide group can be substituted with other functional groups under appropriate conditions.

- Reduction Reactions The azide group can be reduced to an amine group using reducing agents like sodium borohydride.

- Cycloaddition Reactions The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. Copper catalysts are often used in cycloaddition reactions.

Mechanism of Action

The mechanism of action of 2-Azidoethan-1-amine hydrobromide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, such as cycloaddition and reduction, to form new compounds. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .

Comparison with Similar Compounds

Comparison with Similar Azido-Alkylamines

Structural and Functional Differences

The table below compares 2-azidoethan-1-amine hydrobromide with structurally analogous azido-alkylamines:

Note: Non-salt forms (e.g., free amines) are typically oils, whereas hydrobromide salts (like this compound) are solids with enhanced stability .

Reactivity and Stability

- Azide Stability: The hydrobromide salt form of 2-azidoethan-1-amine reduces volatility and improves shelf-life compared to non-salt analogs (e.g., 3-azido-1-propanamine) .

- Solubility : this compound is water-soluble due to its ionic nature, whereas longer-chain analogs (e.g., 6-azidohexan-1-amine) require organic solvents like DCM for extraction .

- Click Chemistry Efficiency : Shorter chain length (C2) enables faster CuAAC reaction kinetics compared to bulkier analogs (C4–C6) .

Biological Activity

2-Azidoethan-1-amine hydrobromide, a compound with the chemical formula C2H7BrN4, is a member of the azide family and has garnered attention in biochemical research due to its unique reactivity and potential applications in various fields, including medicinal chemistry and bioconjugation. This article examines its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Copper-Catalyzed Click Chemistry

The primary mechanism through which this compound exerts its biological effects is via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, enabling the labeling and modification of biomolecules such as proteins and peptides. The azide group is highly reactive and facilitates bioconjugation processes that are essential in biochemical assays and therapeutic applications.

Biochemical Pathways

This compound plays a crucial role in synthesizing antigenic peptides, which are vital for immune responses. By participating in click chemistry reactions, it modifies proteins involved in various cellular processes, influencing cell signaling pathways and gene expression. Additionally, it can covalently bond with target biomolecules, altering their activity through specific interactions with enzyme active sites.

Cellular Effects

In vitro studies have demonstrated that this compound can effectively label cell surface proteins without significant toxicity at low concentrations. However, higher doses may induce cytotoxicity and disrupt normal cellular functions. The compound's labeling efficiency is influenced by environmental factors such as pH and the presence of copper ions .

Animal Models

Research indicates that the dosage of this compound significantly affects its biological activity in animal models. Low doses facilitate effective protein labeling, while higher doses lead to adverse effects. Studies have established a threshold effect where a minimal effective dose is necessary for specific labeling without toxicity .

Scientific Research

This compound has diverse applications in scientific research:

- Bioconjugation : It is widely used for labeling biomolecules to study protein interactions and dynamics.

- Drug Development : The compound serves as a precursor in synthesizing bioactive compounds and drug delivery systems.

- Immunology : Its ability to synthesize antigenic peptides makes it valuable in immunological assays .

Fluorescent Chemosensors

In one study, researchers synthesized fluorescent chemosensors using 2-Azidoethan-1-amine derivatives to monitor enzyme activities related to cancer metabolism. The azide functionality allowed for specific labeling of target proteins, enhancing detection sensitivity and specificity .

Antibody-Drug Conjugates (ADCs)

Another application involved incorporating 2-Azidoethan-1-amine into ADCs to improve pharmacokinetics and therapeutic efficacy. The azide group facilitated the attachment of cytotoxic agents to antibodies, demonstrating enhanced tumor targeting capabilities compared to traditional methods .

Q & A

Q. Why do some studies report inconsistent CuAAC efficiency with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.